molecular formula C17H17N3O2 B12243986 5-(1-benzofuran-5-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine

5-(1-benzofuran-5-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine

Cat. No.: B12243986
M. Wt: 295.34 g/mol
InChI Key: VORSYXKNKICKNA-UHFFFAOYSA-N
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Description

5-(1-benzofuran-5-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine is a complex organic compound that features a benzofuran ring, a pyrimidine ring, and an oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-benzofuran-5-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine typically involves multi-step organic reactions

    Benzofuran Ring Formation: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Pyrimidine Ring Formation: The pyrimidine ring can be constructed by reacting a suitable amidine with a diketone under basic conditions.

    Oxolane Moiety Introduction: The oxolane moiety can be introduced via nucleophilic substitution reactions, where the oxolane ring is attached to the pyrimidine ring through a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(1-benzofuran-5-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the oxolane moiety, where nucleophiles like amines or thiols replace the leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced derivatives (e.g., alcohols)

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

5-(1-benzofuran-5-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 5-(1-benzofuran-5-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-benzofuran-2-yl)-3-phenylpyridine
  • 1-(1-benzofuran-2-yl)-2-(methylamino)ethanol
  • 2-[4-(1-benzofuran-2-yl)-3-methyl-5-isoxazolyl]-5-methoxyphenol

Uniqueness

5-(1-benzofuran-5-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine is unique due to its combination of a benzofuran ring, a pyrimidine ring, and an oxolane moiety. This unique structure imparts specific chemical and biological properties that may not be present in other similar compounds. For example, the presence of the oxolane moiety can enhance the compound’s solubility and stability, making it more suitable for certain applications.

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

5-(1-benzofuran-5-yl)-N-(oxolan-2-ylmethyl)pyrimidin-2-amine

InChI

InChI=1S/C17H17N3O2/c1-2-15(21-6-1)11-20-17-18-9-14(10-19-17)12-3-4-16-13(8-12)5-7-22-16/h3-5,7-10,15H,1-2,6,11H2,(H,18,19,20)

InChI Key

VORSYXKNKICKNA-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC2=NC=C(C=N2)C3=CC4=C(C=C3)OC=C4

Origin of Product

United States

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